Cas no 1360940-49-3 (6-Methoxy-1H-benzimidazole-4-carboxylic acid)

6-Methoxy-1H-benzimidazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Methoxy-1H-benzimidazole-4-carboxylic acid
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- インチ: 1S/C9H8N2O3/c1-14-5-2-6(9(12)13)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
- InChIKey: NTDZNWOIRRFOAS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C(=O)O)C2=C(C=1)NC=N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 75.2
6-Methoxy-1H-benzimidazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061004856-500mg |
6-Methoxy-1H-benzimidazole-4-carboxylic acid |
1360940-49-3 | 98% | 500mg |
$1,295.04 | 2022-04-03 | |
Alichem | A061004856-1g |
6-Methoxy-1H-benzimidazole-4-carboxylic acid |
1360940-49-3 | 98% | 1g |
$1,923.04 | 2022-04-03 | |
Alichem | A061004856-250mg |
6-Methoxy-1H-benzimidazole-4-carboxylic acid |
1360940-49-3 | 98% | 250mg |
$865.92 | 2022-04-03 |
6-Methoxy-1H-benzimidazole-4-carboxylic acid 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
6-Methoxy-1H-benzimidazole-4-carboxylic acidに関する追加情報
Comprehensive Overview of 6-Methoxy-1H-benzimidazole-4-carboxylic acid (CAS No. 1360940-49-3)
6-Methoxy-1H-benzimidazole-4-carboxylic acid (CAS No. 1360940-49-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This benzimidazole derivative is characterized by a methoxy group at the 6-position and a carboxylic acid moiety at the 4-position, making it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.
The growing demand for heterocyclic compounds like 6-Methoxy-1H-benzimidazole-4-carboxylic acid is driven by their role in modern medicinal chemistry. Recent studies highlight its relevance in targeting enzyme pathways associated with inflammatory diseases and cancer. For instance, its structural similarity to known bioactive molecules has prompted investigations into its efficacy as a scaffold for drug design. This aligns with current trends in personalized medicine, where researchers seek novel compounds to address drug resistance and improve therapeutic outcomes.
From a synthetic perspective, CAS No. 1360940-49-3 is often utilized in multistep organic synthesis. Its carboxylic acid group allows for further functionalization, enabling the creation of amides, esters, and other derivatives. This adaptability makes it valuable for high-throughput screening in drug development pipelines. Laboratories frequently explore its reactivity under mild conditions, which is critical for maintaining the integrity of sensitive functional groups in targeted therapies.
Another area of interest is the compound's potential role in green chemistry. With increasing emphasis on sustainable practices, researchers are evaluating eco-friendly synthesis routes for 6-Methoxy-1H-benzimidazole-4-carboxylic acid. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are being tested to reduce waste and energy consumption. These efforts resonate with global initiatives to minimize the environmental impact of chemical manufacturing.
In analytical chemistry, CAS No. 1360940-49-3 is often characterized using advanced techniques like NMR spectroscopy, HPLC, and mass spectrometry. Accurate quantification and purity assessment are essential for ensuring reproducibility in research applications. The compound's stability under various pH conditions also makes it a candidate for formulation studies, particularly in designing oral dosage forms.
Given its multifaceted applications, 6-Methoxy-1H-benzimidazole-4-carboxylic acid is frequently discussed in scientific forums and patent literature. Questions such as "What are the latest synthetic methods for benzimidazole derivatives?" or "How does 6-Methoxy-1H-benzimidazole-4-carboxylic acid compare to other kinase inhibitor precursors?" reflect the compound's relevance in contemporary research. These inquiries underscore the need for continuous exploration of its structure-activity relationships.
In summary, 6-Methoxy-1H-benzimidazole-4-carboxylic acid (CAS No. 1360940-49-3) represents a critical building block in medicinal and synthetic chemistry. Its adaptability, combined with emerging applications in drug discovery and sustainable chemistry, positions it as a compound of enduring scientific and industrial value. Future research will likely focus on optimizing its synthesis and expanding its utility in therapeutic development.
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